The compound identified as European Inventory of Existing Commercial Chemical Substances number 301-758-8 is known as Sodium Alginate. It is the sodium salt of alginic acid, a polysaccharide derived primarily from the cell walls of brown algae. Sodium alginate is widely recognized for its ability to form gels in the presence of divalent cations, making it valuable in various industrial and scientific applications.
Sodium alginate is extracted from brown algae, particularly species such as Laminaria and Ascophyllum nodosum. The extraction process typically involves alkaline treatment to isolate the alginic acid, which is then converted into its sodium salt form through neutralization with sodium hydroxide or sodium carbonate .
Sodium alginate is classified as a biopolymer and a food additive, commonly designated by the E number E401. It falls under the category of thickening agents and stabilizers, widely used in the food industry, pharmaceuticals, and biotechnology.
The synthesis of Sodium Alginate involves several key steps:
The extraction process typically employs a concentration of sodium hydroxide ranging from 0.5% to 5%, depending on the desired yield and purity. The reaction conditions, including temperature and time, are critical for optimizing the extraction efficiency.
Sodium Alginate consists of two monomeric units: β-D-mannuronic acid and α-L-guluronic acid. These units are arranged in a block structure that can vary in composition depending on the source of the algal material.
Sodium Alginate can undergo various chemical reactions, particularly gelation in the presence of calcium ions. This reaction involves the formation of ionic cross-links between the guluronic acid blocks when calcium ions are introduced.
The gelation process can be described by the following reaction:
This reaction forms a three-dimensional network that traps water, resulting in a gel-like consistency.
The mechanism of action for Sodium Alginate primarily revolves around its ability to form gels through ionic interactions. When Sodium Alginate comes into contact with divalent cations such as calcium ions, it undergoes a conformational change that leads to cross-linking between polymer chains.
The gel strength and properties can be influenced by factors such as:
Sodium Alginate has numerous scientific uses across various fields:
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